molecular formula C19H17F3N2O3 B3628639 3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B3628639
M. Wt: 378.3 g/mol
InChI Key: NXOYFPLLDZRLAI-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a complex organic molecule characterized by its phenolic structure The inclusion of methoxy and methyl groups adds to its reactivity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves multiple steps:

  • Formation of the Pyrazole Ring: : Start with a substituted phenylhydrazine and react with an appropriate β-dicarbonyl compound under acidic conditions to form the pyrazole ring.

  • Introduction of the Phenoxy and Trifluoromethyl Groups: : Via a Friedel-Crafts reaction, attach the phenoxy and trifluoromethyl groups to the pyrazole ring.

  • Attachment to the Phenol: : Finally, through nucleophilic substitution or another suitable coupling reaction, bind the substituted pyrazole to the phenol, ensuring the methoxy and methyl groups are correctly positioned.

Industrial Production Methods

In an industrial setting, this compound may be produced using automated flow chemistry systems to enhance efficiency and yield. Catalysts and specific solvents play significant roles in optimizing reaction conditions. The use of high-purity starting materials and rigorous purification methods ensures consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, typically facilitated by strong oxidizing agents like potassium permanganate.

  • Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride, especially targeting the phenolic hydroxyl group.

  • Substitution: : Halogenated solvents and bases can mediate substitution reactions at various positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic conditions.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Halogenated solvents like dichloromethane with strong bases like sodium hydride.

Major Products Formed

  • Oxidation: Corresponding quinones or dihydroxy derivatives.

  • Reduction: Reduction leads primarily to hydroxy derivatives with altered redox states.

  • Substitution: Substituted aromatics with various functional groups depending on the reagents used.

Scientific Research Applications

This compound is of interest in various scientific fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules, investigating reaction mechanisms, and developing new synthetic methodologies.

  • Biology: : Studied for its potential interactions with biological macromolecules, such as enzymes and receptors, given its unique structural attributes.

  • Medicine: : Explored for pharmacological activities including anti-inflammatory, antiviral, or anticancer properties, due to its ability to interact with multiple biological pathways.

  • Industry: : Utilized in the development of advanced materials, potentially serving as a precursor in the production of polymers or specialized coatings.

Mechanism of Action

The mechanism by which 3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol exerts its effects involves:

  • Molecular Targets: : Interaction with enzymes, such as oxidoreductases, through hydrogen bonding and hydrophobic interactions facilitated by its phenolic and aromatic groups.

  • Pathways: : Modulation of signaling pathways, potentially influencing cellular processes like apoptosis and proliferation.

Comparison with Similar Compounds

Comparing with other phenolic and pyrazole derivatives:

  • Phenolic Compounds: : Similar phenolic compounds may lack the trifluoromethyl group, altering their electronic properties and reactivity.

  • Pyrazole Derivatives: : Other pyrazole derivatives with different substituents can exhibit varied biological activities and chemical behaviors.

List of Similar Compounds

  • 2-methyl-6-phenylphenol

  • 4-(2-methylphenoxy)pyrazole

  • 3-methoxyphenol derivatives

This comparison highlights the uniqueness of 3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol in combining these particular functional groups in one molecule.

Properties

IUPAC Name

3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-10-6-4-5-7-13(10)27-17-15(23-24-18(17)19(20,21)22)12-8-9-14(26-3)11(2)16(12)25/h4-9,25H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOYFPLLDZRLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(NN=C2C3=C(C(=C(C=C3)OC)C)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
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3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
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3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
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3-methoxy-2-methyl-6-[4-(2-methylphenoxy)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

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